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molecular formula C16H18N2 B8707835 4-(dimethylamino)-2-(1-naphthyl)butanenitrile CAS No. 2809-54-3

4-(dimethylamino)-2-(1-naphthyl)butanenitrile

Cat. No. B8707835
M. Wt: 238.33 g/mol
InChI Key: XWDJWSFNFKEVBR-UHFFFAOYSA-N
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Patent
US05089251

Procedure details

6.9 g of sodium amide are added in small portions to 29.4 g of naphth-1-ylacetonitrile in 250 ml of anhydrous benzene and the mixture is heated at 80° C. for 2 hours. It is cooled to +40° C., 19 g of 2-chlorodimethylaminoethane are added dropwise and the mixture is then heated again at 80° C. for 4 hours. It is cooled and 200 ml of water are added. After decantation, the organic phase is extracted with a 10% solution of hydrochloric acid. The aqueous phase is washed with ether, neutralized with a 10% solution of sodium hydroxide and extracted with ether and the extract is then washed with water and dried over sodium sulfate. 24 g of the expected product are obtained after evaporation of the solvent.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]1([CH2:13][C:14]#[N:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.Cl[CH2:17][CH2:18][N:19]([CH3:21])[CH3:20].O>C1C=CC=CC=1>[CH3:20][N:19]([CH3:21])[CH2:18][CH2:17][CH:13]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)[C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC#N
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
ClCCN(C)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to +40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated again at 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
EXTRACTION
Type
EXTRACTION
Details
After decantation, the organic phase is extracted with a 10% solution of hydrochloric acid
WASH
Type
WASH
Details
The aqueous phase is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the extract is then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C#N)C1=CC=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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